

# An In-depth Technical Guide to 2-Quinoxalinol (CAS: 1196-57-2)

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## Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Quinoxalinol** (CAS: 1196-57-2), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document consolidates key information on its chemical properties, synthesis, spectral data, and biological activities, presented in a structured format to support research and development endeavors.

## Chemical and Physical Properties

**2-Quinoxalinol**, also known as 2-hydroxyquinoxaline or 2(1H)-quinoxalinone, is a bicyclic organic compound.<sup>[1]</sup> It typically appears as a white to pale yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.<sup>[1]</sup> The compound's structure features a quinoxaline ring with a hydroxyl group, which imparts weak acidic properties and the ability to engage in hydrogen bonding.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Quinoxalinol**

Property	Value	Reference(s)
CAS Number	1196-57-2	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	146.15 g/mol	[2][3][4]
Appearance	Light yellow to light brown powder	[1][2]
Melting Point	271-275 °C	[2][3]
Purity	≥ 98% (HPLC)	[2]
InChI Key	FFRYUAVNPBUEIC-UHFFFAOYSA-N	[1][3]
SMILES	<chem>O=C1NC=2C(N=C1)=CC=CC=2</chem>	[1]

Tautomerism: **2-Quinoxalinol** exists in a tautomeric equilibrium with its keto form, 2(1H)-quinoxalinone. This equilibrium can be influenced by factors such as the solvent, temperature, and pH.[5][6][7] The keto form is generally considered to be the more stable tautomer.

Tautomeric equilibrium of **2-Quinoxalinol**.

## Synthesis Protocols

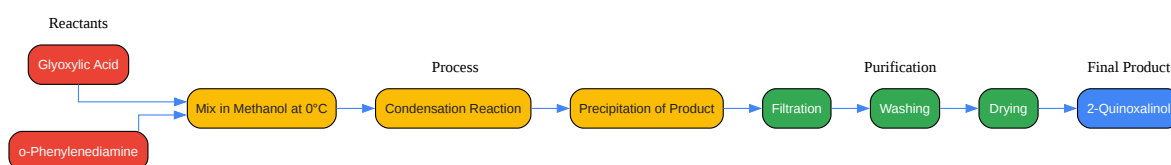
The synthesis of **2-Quinoxalinol** is most commonly achieved through the condensation of o-phenylenediamine with a two-carbon electrophile.

### Glyoxylic Acid Method

A prevalent and efficient method involves the reaction of o-phenylenediamine with glyoxylic acid.[8][9][10] This reaction is typically performed at low temperatures to control the exothermic nature of the condensation.

Experimental Protocol:

- Dissolve glyoxylic acid monohydrate (e.g., 4.5 equivalents) in a suitable solvent such as methanol in a round-bottom flask equipped with a stirrer.[10]
- Cool the solution to 0°C in an ice bath.
- Separately, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
- Add the o-phenylenediamine solution dropwise to the cooled glyoxylic acid solution with continuous stirring.[10]
- Maintain the reaction temperature at 0°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, a precipitate of **2-Quinoxalinol** will form.
- Collect the crude product by filtration.
- Wash the precipitate with a suitable solvent and dry to obtain the crude **2-Quinoxalinol**.
- Further purification can be achieved by recrystallization.



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General workflow for the synthesis of **2-Quinoxalinol**.

## Chloroacetic Acid Method

An older method for the synthesis of **2-Quinoxalinol** involves the reaction of o-phenylenediamine with chloroacetic acid.<sup>[9]</sup> This process typically involves a two-step sequence of condensation followed by oxidation.

#### Experimental Protocol:

- Condense o-phenylenediamine with chloroacetic acid to form 2-hydroxy-3,4-dihydroquinoxaline.<sup>[9]</sup>
- Dissolve the intermediate in an alkaline solution.
- Oxidize the intermediate using hydrogen peroxide or by bubbling air through the solution to yield the sodium salt of 2-hydroxyquinoxaline.<sup>[9]</sup>
- Acidify the solution with an acid like hydrochloric acid to precipitate the final product, **2-Quinoxalinol**.<sup>[9]</sup>

## Spectral Data

The structural characterization of **2-Quinoxalinol** is supported by various spectroscopic techniques.

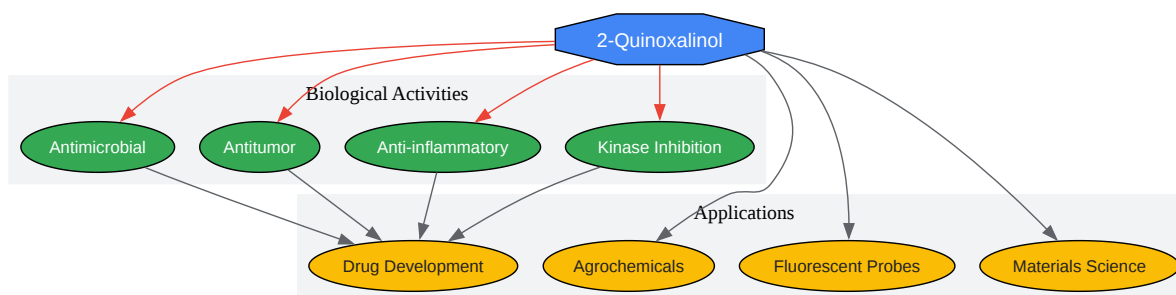
Table 2: Spectral Data of **2-Quinoxalinol**

Technique	Solvent	Key Signals/Peaks	Reference(s)
<sup>1</sup> H NMR	DMSO-d <sub>6</sub>	δ 12.47 (s, 1H, NH), 8.21 (s, 1H, CH), 7.80 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.35-7.33 (m, 2H, Ar-H)	<sup>[11]</sup>
<sup>13</sup> C NMR	DMSO-d <sub>6</sub>	Signals observed for aromatic and heterocyclic carbons.	<sup>[12]</sup> <sup>[13]</sup>
Mass Spec (EI)	-	m/z 146 (M <sup>+</sup> )	<sup>[14]</sup>

## Biological Activities and Applications

**2-Quinoxalinol** and its derivatives are recognized for a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[15][16][17][18]

- **Antimicrobial and Antifungal Activity:** The quinoxaline core is associated with significant antibacterial and antifungal properties.[1][19][20][21]
- **Antitumor Activity:** Various derivatives have been investigated for their potential as anticancer agents.[1][13][15][17][19]
- **Anti-inflammatory and Analgesic Activity:** The compound has been explored for its potential as an anti-inflammatory and pain-relieving agent.[2][22]
- **Intermediate in Synthesis:** **2-Quinoxalinol** is a key intermediate in the synthesis of various biologically active molecules, including the organothiophosphate insecticide Quinalphos.[23] It is also used in the development of fluorescent probes for biological imaging.[2]
- **Photocatalytic Activity:** It has been shown to possess photocatalytic activity, interacting with antioxidants and neurotransmitters.[24]
- **Kinase Inhibition:** Quinoxaline derivatives have been designed as kinase inhibitors, which are crucial in cancer therapy.[25]



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Biological activities and applications of **2-Quinoxalinol**.

## Safety and Handling

**2-Quinoxalinol** is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[3][26]</sup>

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.<sup>[3]</sup> It should be stored at room temperature.<sup>[2]</sup>

This technical guide serves as a foundational resource for professionals engaged in research and development involving **2-Quinoxalinol**. The provided data and protocols are intended to facilitate further investigation into the promising therapeutic and industrial applications of this versatile molecule.

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